Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate
Description
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate is a benzoate ester derivative featuring a piperidine core substituted with a thiophene moiety at the 4-position. The molecule incorporates an acetamido linker bridging the benzoate ester and the piperidine-thiophene system.
Properties
IUPAC Name |
ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOZBAJNBDTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then coupled with a thiophene derivative. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate exhibit promising anticancer properties. Research has shown that derivatives of piperidine can act as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers. This compound may inhibit tankyrase enzymes, leading to decreased levels of β-catenin, a key player in tumor progression .
Neurological Disorders
The piperidine structure is commonly associated with neuroactive compounds. This compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems or acting as anticonvulsants. Compounds with similar structures have been evaluated for their efficacy in reducing seizures and other neurological symptoms .
Antimicrobial Properties
Compounds containing thiophene rings have demonstrated antimicrobial activity against various pathogens. The unique structural features of this compound may enhance its effectiveness against bacterial and fungal infections. Preliminary studies suggest that derivatives can disrupt microbial membranes or inhibit essential metabolic pathways .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the piperidine ring followed by acetamide and esterification processes. The synthetic routes often utilize standard organic reactions such as:
- Esterification : Reacting benzoic acid derivatives with alcohols.
- Amidation : Formation of amides through coupling reactions involving activated carboxylic acids.
These methodologies allow for the modification of functional groups to optimize biological activity and improve pharmacokinetic properties.
Case Study 1: Anticancer Screening
A study evaluated several analogues of this compound for their anticancer activity using human colon cancer cell lines. Compounds were screened for cytotoxicity, with some exhibiting IC values significantly lower than established chemotherapeutics like doxorubicin, indicating high potential for development as anticancer agents .
Case Study 2: Neuropharmacological Assessment
In another investigation, related compounds were tested for their effects on seizure models in rodents. The results indicated that these compounds could reduce seizure frequency and duration, suggesting a mechanism involving modulation of voltage-gated sodium channels .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiophene and piperidine rings can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamido)benzoate (BG15975)
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)
- Structure : Substitutes piperidine-thiophene with a benzimidazole-thioether.
- Synthesis : Multi-step procedure confirmed via TLC, FT-IR, and 1H-NMR.
- Activity: Benzimidazole derivatives are known for antimicrobial and anticancer properties, suggesting this analog may exhibit broader biological activity .
Piperidine Derivatives with Variable Ester Chains
2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives
- Structural Variation : Alkyl chain length (C1 to C9) at the ester group.
- Impact: Longer chains (e.g., butyrate, nonanoate) increase lipophilicity (log P), enhancing membrane permeability but reducing aqueous solubility. For example, ethyl esters (C2) balance solubility and bioavailability better than methyl (C1) or propyl (C3) analogs .
Ethyl 2-(piperidin-4-yl)acetate
- Structure : Simpler analog lacking the thiophene and acetamido-benzoate groups.
- Properties : Molecular weight 183.26 g/mol, log P = 1.2, high BBB permeability (predicted).
- Utility : Used as a precursor for neuroactive compounds, highlighting the piperidine core’s versatility .
Substituent-Driven Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, an acetamido group, and a thiophene moiety, contributing to its unique pharmacological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors, allowing for the introduction of diverse functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to act as tankyrase inhibitors, which are crucial in regulating the Wnt signaling pathway associated with cancer progression . The inhibition of tankyrase leads to reduced levels of β-catenin, a protein that promotes tumor growth when accumulated in the nucleus.
Table 1: Summary of Biological Activities
Mechanistic Insights
Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, in vitro assays have shown that related compounds lead to significant cell death in human pancreatic and gastric cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Furthermore, the presence of the thiophene ring enhances interactions with biological targets due to its electron-rich nature, potentially increasing binding affinity and selectivity towards specific receptors or enzymes involved in cancer pathology.
Pharmacokinetics and Toxicology
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate metabolic stability and low toxicity in preliminary screenings, making it a candidate for further development .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Metabolic Stability | High |
| Toxicity | Low |
Case Studies
Several case studies illustrate the efficacy of similar compounds. In one notable study, a related benzamide derivative demonstrated an IC50 value of 700 nM against a specific cancer cell line, highlighting the potential for this compound to exhibit comparable or enhanced activity .
Another investigation focused on the compound's ability to inhibit RET kinase activity, which is implicated in various malignancies. The results showed that modifications to the piperidine structure could significantly improve inhibitory potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate, and how can reaction yields be optimized?
- The compound can be synthesized via multi-step procedures involving nucleophilic substitution and amide coupling. For example, analogous piperidine-containing benzoate derivatives are synthesized by reacting chloroacetamide intermediates with heterocyclic amines (e.g., thiophen-2-ylpiperidine) under reflux in polar aprotic solvents like DMF or acetonitrile . Yields are optimized by controlling stoichiometry (1.2–1.5 equivalents of amine), reaction time (12–24 hours), and temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >80% purity .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- Thin-layer chromatography (TLC) is essential for monitoring reaction progress (e.g., using ethyl acetate/hexane 3:7 as mobile phase) .
- 1H-NMR and FT-IR spectroscopy confirm functional groups: the amide N–H stretch (~3250 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C–H signals (δ 7.2–8.1 ppm in 1H-NMR) .
- Elemental microanalysis validates C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved during characterization?
- Discrepancies in melting points (e.g., observed 94°C vs. literature 96–97°C ) may arise from polymorphic forms or impurities. Recrystallization in ethanol/water (7:3) improves purity. For NMR, solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the thiophene ring can shift peaks. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for designing competitive binding assays to study this compound’s interaction with adenosine A2A receptors?
- Radioligand displacement assays : Use [³H]ZM241385 as a tracer in HEK293 cells expressing human A2A receptors. Incubate the compound (1 nM–10 μM) with membranes, and measure Ki values via nonlinear regression .
- Fluorescence polarization (FP) : Analogous fluorescent tracers (e.g., Alexa Fluor-488 conjugates ) can quantify receptor affinity. Ensure competitive binding curves are normalized to nonspecific binding (blocked with 1 μM theophylline) .
Q. How can molecular docking studies predict the binding mode of this compound to kinase targets like CDK1/GSK3β?
- Protein preparation : Retrieve CDK1/GSK3β crystal structures (PDB: 4Y72) and remove water/ligands. Protonate residues at pH 7.4 using tools like AutoDockTools.
- Ligand parametrization : Generate 3D conformers of the compound with Open Babel, and assign charges via AM1-BCC.
- Docking : Use AutoDock Vina with a grid box covering the ATP-binding site. Prioritize poses with hydrogen bonds to hinge residues (e.g., Glu81 in CDK1) and hydrophobic interactions with the piperidine-thiophene moiety .
Methodological Considerations
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Chiral intermediates : If the piperidine ring is stereogenic, use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
- Byproduct control : Scalable routes often generate chloroacetamide byproducts. Optimize quenching (e.g., aqueous NaHCO₃ washes) and employ fractional distillation for solvent recovery .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (target <5), aqueous solubility (>50 μM), and CYP450 inhibition. The ester group may enhance permeability but reduce metabolic stability .
- Metabolite identification : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation of the thiophene ring) with StarDrop’s Meteor module. Introduce electron-withdrawing groups to slow degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay formats?
- Assay variability : For example, IC50 values in cAMP assays may differ from FP due to cell membrane integrity or tracer affinity. Normalize data to internal controls (e.g., forskolin for cAMP) and validate with orthogonal methods (e.g., β-arrestin recruitment assays).
- Buffer conditions : Ensure consistent pH (6.5–7.4) and ion concentrations (e.g., 5 mM Mg²⁺ in binding assays) to minimize false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
